molecular formula C10H13ClN4 B11881124 6-Chloro-9-pentyl-9h-purine CAS No. 6627-31-2

6-Chloro-9-pentyl-9h-purine

Cat. No.: B11881124
CAS No.: 6627-31-2
M. Wt: 224.69 g/mol
InChI Key: YNNXLQWGDZEFAL-UHFFFAOYSA-N
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Description

6-Chloro-9-pentyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-pentyl-9H-purine typically involves the alkylation of 6-chloropurine with a pentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-pentyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or dimethylformamide (DMF) under mild heating conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-pentylpurine derivative, while substitution with a thiol would produce a 6-thio-9-pentylpurine derivative .

Scientific Research Applications

6-Chloro-9-pentyl-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-9-pentyl-9H-purine involves its interaction with specific molecular targets, such as purine receptors and enzymes involved in nucleotide metabolism. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the pentyl group.

    9-Alkylpurines: A class of compounds with alkyl groups at the 9-position, similar to 6-Chloro-9-pentyl-9H-purine.

Uniqueness

This compound is unique due to the combination of the chlorine atom at the 6-position and the pentyl group at the 9-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6627-31-2

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

6-chloro-9-pentylpurine

InChI

InChI=1S/C10H13ClN4/c1-2-3-4-5-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,2-5H2,1H3

InChI Key

YNNXLQWGDZEFAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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